methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of bromine atoms and a carboxylate ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Esterification: The carboxylic acid group can be converted to a methyl ester using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Reduction reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of agrochemicals and materials science research.
Mechanism of Action
The mechanism of action of methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-1-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
- Methyl 3-iodo-1-(4-iodophenyl)-1H-pyrazole-5-carboxylate
- Methyl 3-fluoro-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 3-bromo-1-(4-bromophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of bromine atoms, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The bromine atoms also provide opportunities for further functionalization and derivatization, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
2751620-56-9 |
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Molecular Formula |
C11H8Br2N2O2 |
Molecular Weight |
360 |
Purity |
95 |
Origin of Product |
United States |
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